1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate
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Overview
Description
1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 g/mol . This compound is characterized by the presence of a fluoro-substituted pyridine ring, a propynyl group, and an acetate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoro-2-methylpyridine and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted pyridine ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate involves its interaction with specific molecular targets. The fluoro-substituted pyridine ring can interact with enzymes and receptors, modulating their activity. The propynyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of an acetate ester.
1-(6-Fluoro-2-methylpyridin-3-yl)-2-methylpropan-1-amine: Similar structure with a methyl group substitution.
Uniqueness
1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is unique due to its combination of a fluoro-substituted pyridine ring, a propynyl group, and an acetate ester. This combination imparts distinct chemical properties, making it valuable in various research applications .
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
1-(6-fluoro-2-methylpyridin-3-yl)prop-2-ynyl acetate |
InChI |
InChI=1S/C11H10FNO2/c1-4-10(15-8(3)14)9-5-6-11(12)13-7(9)2/h1,5-6,10H,2-3H3 |
InChI Key |
UHUYRBTWWVFWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C(C#C)OC(=O)C |
Origin of Product |
United States |
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